

Quantification of Peonidin 3-Glucoside in Plant Tissues: Application Notes and Protocols

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Compound of Interest

Compound Name: Peonidin 3-Glucoside

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Introduction

Peonidin 3-glucoside is a prominent anthocyanin, a class of water-soluble pigments responsible for the red, purple, and blue colors in many flowers, fruits, and vegetables.^{[1][2]} Beyond its role as a natural colorant, **peonidin 3-glucoside** is of significant interest to researchers and drug development professionals due to its potential antioxidant, anti-inflammatory, and anti-cancer properties.^{[3][4]} Accurate quantification of this bioactive compound in plant tissues is crucial for quality control, functional food development, and pharmacological studies.

This document provides detailed application notes and protocols for the extraction, purification, and quantification of **peonidin 3-glucoside** from plant materials using High-Performance Liquid Chromatography (HPLC) and Liquid Chromatography-Mass Spectrometry (LC-MS).

Quantitative Data Summary

The concentration of **peonidin 3-glucoside** varies significantly across different plant species and tissues. The following table summarizes reported quantitative data from various sources.

Plant Species	Common Name	Tissue/Product	Peonidin 3-Glucoside Concentration (mg/100g FW or mg/100mL)	Reference
Vitis vinifera	Grape (Black)	Fruit	5.80 (mean); range: 2.13 - 19.27	[5]
Vitis vinifera	Red Wine	Beverage	0.82 (mean); range: 0.15 - 5.97	[5]
Vaccinium macrocarpon	American Cranberry	Fruit	4.16	[5]
Vaccinium vitis-idaea	Lingonberry	Fruit	4.25	[5][6]
Vaccinium angustifolium	Lowbush Blueberry	Fruit	5.53 (mean); range: 1.03 - 13.52	[5][6]
Vaccinium myrtillus	Bilberry	Fruit	High concentration (not specified)	[6]
Prunus avium	Sweet Cherry	Fruit	0.76 (mean); range: 0.00 - 3.00	[5][6]
Prunus domestica	Plum	Fruit	0.46 (mean); range: 0.00 - 2.30	[5]
Oryza sativa	Black Rice	Germ and Bran	52.70 ± 1.80 mg/g extract	[7]
Zea mays	Purple Corn	Cob	Present, used for natural colorant	[1][8]

Allium cepa	Red Onion	Bulb	Present	[1]
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Experimental Protocols

Extraction of Peonidin 3-Glucoside from Plant Tissues

This protocol describes a general method for extracting anthocyanins, including **peonidin 3-glucoside**, from plant materials. Modern techniques such as ultrasound-assisted extraction (UAE) or microwave-assisted extraction (MAE) can be employed to improve efficiency.[\[8\]](#)[\[9\]](#)

Materials:

- Plant tissue (fresh, frozen, or freeze-dried)
- Extraction Solvent: Methanol or ethanol, acidified with 0.1% hydrochloric acid (HCl) or trifluoroacetic acid (TFA).[\[9\]](#) An alternative is an acetone/water mixture (e.g., 70:30 v/v).[\[9\]](#)
- Mortar and pestle or a suitable homogenizer
- Centrifuge and centrifuge tubes
- Rotary evaporator

Protocol:

- Weigh the fresh or freeze-dried plant material. If fresh, immediately proceed to homogenization to prevent degradation.
- Homogenize the plant tissue in the presence of liquid nitrogen using a mortar and pestle to obtain a fine powder.
- Add the acidified extraction solvent to the powdered plant material at a solid-to-liquid ratio of approximately 1:10 to 1:20 (w/v).[\[9\]](#)
- Macerate the sample by stirring or shaking for a specified period (e.g., 2-4 hours) at a controlled temperature (e.g., 4°C) in the dark to minimize degradation.

- Separate the solid material from the liquid extract by centrifugation (e.g., 10,000 rpm for 10 minutes at 4°C).[9]
- Collect the supernatant. The extraction process can be repeated on the solid residue to increase the yield.[9]
- Combine the supernatants and concentrate the crude extract using a rotary evaporator at a temperature below 40°C to avoid thermal degradation.
- The resulting crude extract can be used for further purification or directly for HPLC or LC-MS analysis after appropriate filtration.

Purification by Solid-Phase Extraction (SPE)

For cleaner samples and more accurate quantification, purification of the crude extract is recommended. Solid-phase extraction is a common and effective technique.[9]

Materials:

- SPE cartridges (e.g., C18, Oasis HLB)
- Crude **peonidin 3-glucoside** extract
- Methanol
- Deionized water
- Acidified water (e.g., with 0.1% HCl or TFA)
- Acidified methanol (e.g., with 0.1% HCl or TFA)[9]

Protocol:

- Condition the SPE cartridge by passing methanol followed by deionized water through it.
- Equilibrate the cartridge with acidified water.
- Load the crude extract onto the cartridge.

- Wash the cartridge with acidified water to remove sugars and other polar impurities.
- Elute the **peonidin 3-glucosides** from the cartridge using acidified methanol.[9]
- The collected eluate contains a purified fraction of anthocyanins, which can then be concentrated and reconstituted in a suitable solvent for chromatographic analysis.

Quantification by High-Performance Liquid Chromatography (HPLC)

HPLC with a Diode Array Detector (DAD) or UV-Vis detector is a robust method for the quantification of **peonidin 3-glucoside**.

Instrumentation and Conditions:

- HPLC System: A standard HPLC system with a quaternary pump, autosampler, column oven, and DAD or UV-Vis detector.
- Column: Reversed-phase C18 column (e.g., Zorbax Eclipse Plus C18, 250 mm × 4.6 mm, 5 µm).[7]
- Mobile Phase A: 0.4% trifluoroacetic acid in distilled water.[7]
- Mobile Phase B: 0.45% trifluoroacetic acid in acetonitrile.[7]
- Gradient Program: An isocratic or gradient elution can be used. For example, an isocratic method with a defined ratio of mobile phase A and B.[7] A gradient example could be: 0-15 min, 5-20% B; 15-20 min, 20-50% B; 20-25 min, 50-5% B; 25-30 min, 5% B.[10]
- Flow Rate: 1.0 mL/min.[7]
- Column Temperature: 40°C.[7]
- Detection Wavelength: 520 nm.[7]
- Injection Volume: 10 µL.[7]

- Standard: A certified reference standard of **peonidin 3-glucoside** is required for calibration. [\[11\]](#)

Protocol:

- Prepare a series of standard solutions of **peonidin 3-glucoside** of known concentrations.
- Inject the standard solutions into the HPLC system to generate a calibration curve by plotting peak area against concentration.
- Prepare the purified plant extract for injection by filtering it through a 0.45 µm syringe filter.
- Inject the sample extract into the HPLC system.
- Identify the **peonidin 3-glucoside** peak in the sample chromatogram by comparing its retention time with that of the standard.
- Quantify the amount of **peonidin 3-glucoside** in the sample by using the calibration curve.

Quantification by Liquid Chromatography-Mass Spectrometry (LC-MS)

LC-MS offers higher sensitivity and selectivity for the analysis of **peonidin 3-glucoside**, especially in complex matrices.

Instrumentation and Conditions:

- LC-MS System: An LC system coupled to a mass spectrometer (e.g., Perkin Elmer, Flexar SQ 300 Mass Spectrometer) with an Electrospray Ionization (ESI) source. [\[12\]](#)[\[13\]](#)
- Column: Cogent Phenyl Hydride™, 4µm, 100Å, 2.1 x 50 mm. [\[12\]](#)[\[13\]](#)
- Mobile Phase A: DI Water / 0.1% Formic Acid (v/v). [\[12\]](#)[\[13\]](#)
- Mobile Phase B: Acetonitrile / 0.1% Formic Acid (v/v). [\[12\]](#)[\[13\]](#)
- Gradient Program: 0 min, 15% B; 4 min, 80% B; 6 min, 80% B; 7 min, 15% B. [\[12\]](#)[\[13\]](#)

- Flow Rate: 0.4 mL/minute.[12][13]
- Detection Mode: ESI in positive ion mode (ESI-POS).[12][13]
- Monitored Ion: m/z 463 [M+].[12][13]
- Injection Volume: 1 μ L.[12][13]

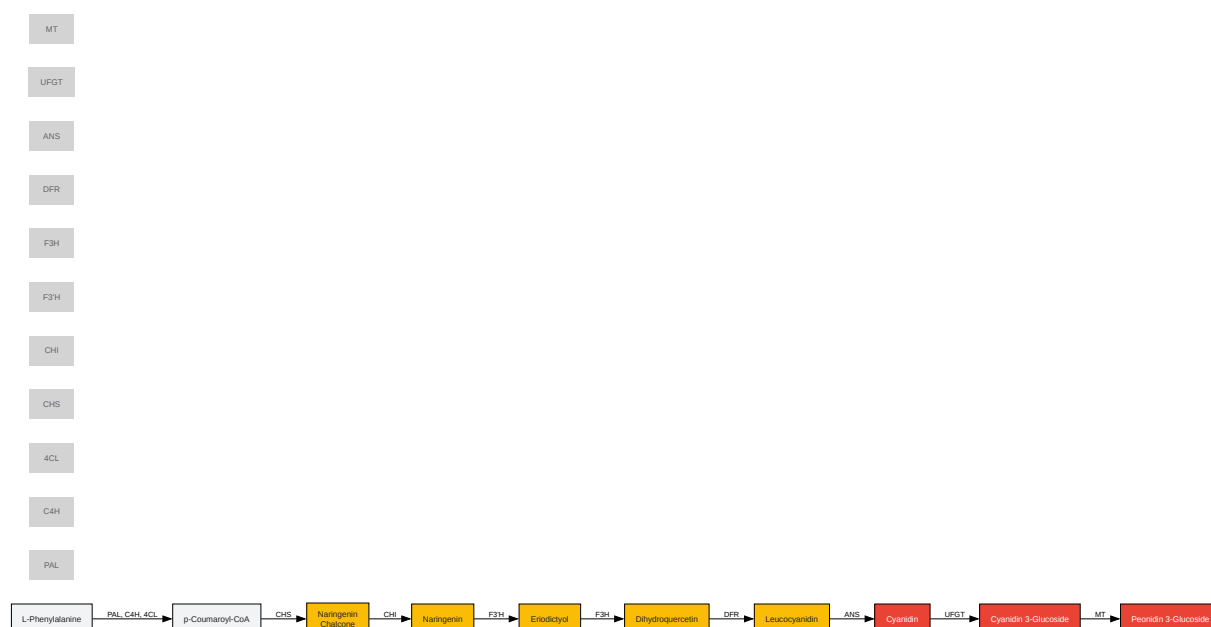
Protocol:

- Follow the same procedure for preparing standard solutions and the sample extract as described for HPLC.
- Inject the standards and sample into the LC-MS system.
- Confirm the identity of **peonidin 3-glucoside** by its retention time and the specific mass-to-charge ratio (m/z) of its molecular ion [M+].[12][13]
- Quantification is performed using a calibration curve generated from the standard solutions.

Visualizations

Biosynthesis of Peonidin 3-Glucoside

The following diagram illustrates the simplified biosynthetic pathway leading to the formation of **peonidin 3-glucoside** within the broader anthocyanin synthesis pathway.[2][14]

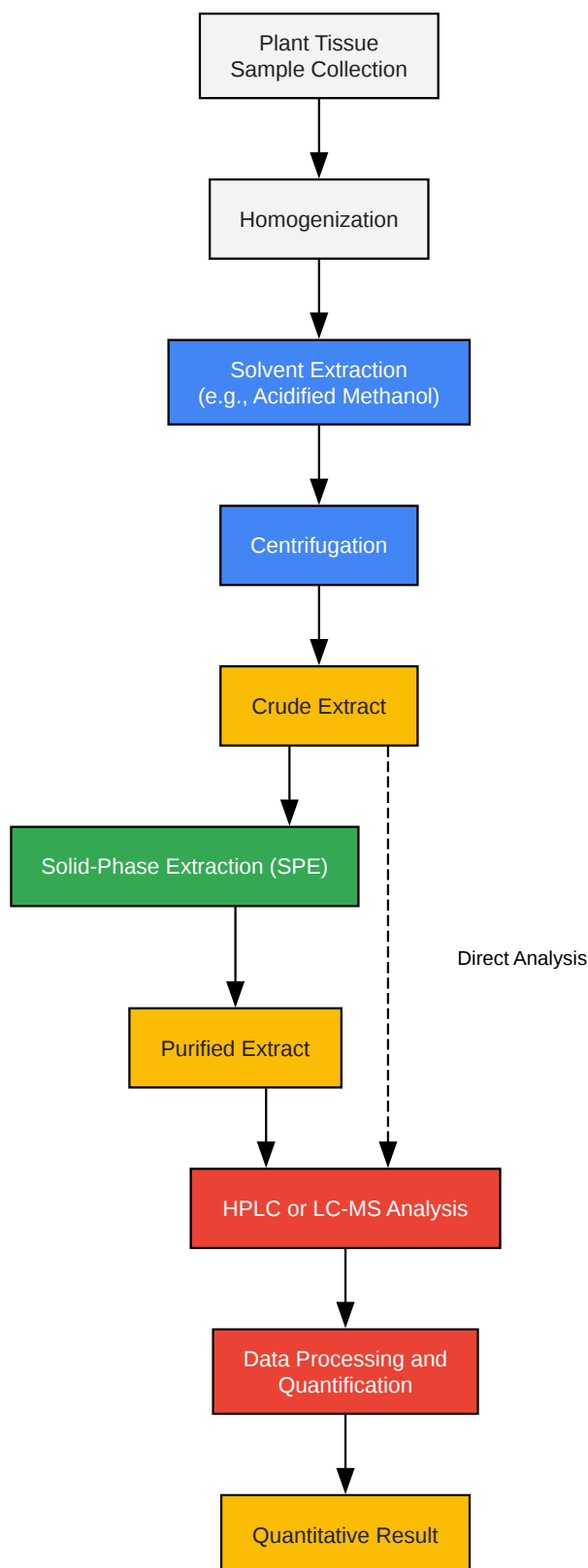


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Caption: Simplified anthocyanin biosynthetic pathway leading to **Peonidin 3-Glucoside**.

Experimental Workflow for Quantification

This diagram outlines the logical steps involved in the quantification of **peonidin 3-glucoside** in plant tissues.



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Caption: Workflow for **Peonidin 3-Glucoside** quantification in plant tissues.

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